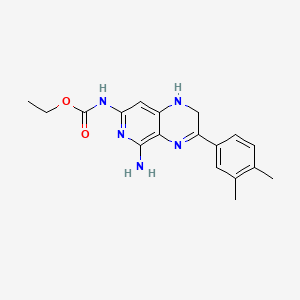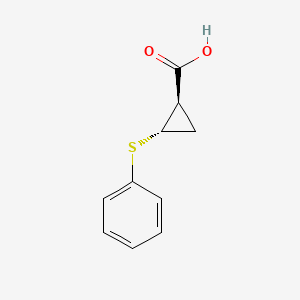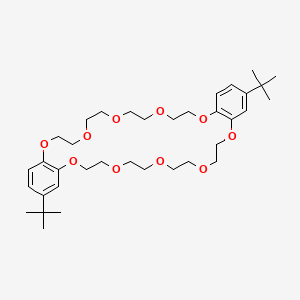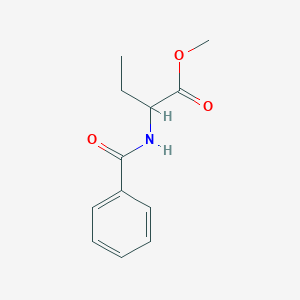![molecular formula C6H2Cl3N3 B14012241 2,5,7-Trichloroimidazo[1,2-c]pyrimidine CAS No. 27420-35-5](/img/structure/B14012241.png)
2,5,7-Trichloroimidazo[1,2-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-Trichloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by the presence of three chlorine atoms at positions 2, 5, and 7 on the imidazo[1,2-c]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trichloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trichloropyrimidine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,7-Trichloroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5,7-dichloroimidazo[1,2-c]pyrimidine or 2,5-diamino-7-chloroimidazo[1,2-c]pyrimidine can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with fewer chlorine atoms.
Applications De Recherche Scientifique
2,5,7-Trichloroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5,7-Trichloroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2,5,7-Trichloroimidazo[1,2-c]pyrimidine can be compared with other similar compounds such as:
2,5,7-Trichloroimidazo[1,2-a]pyridine: Differing by the position of the nitrogen atoms in the ring, this compound may exhibit different biological activities and chemical reactivity.
2,4,6-Trichloropyrimidine: A precursor in the synthesis of this compound, it has its own set of applications and reactivity.
Imidazo[1,2-a]pyrimidines: A broader class of compounds with varying substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
27420-35-5 |
|---|---|
Formule moléculaire |
C6H2Cl3N3 |
Poids moléculaire |
222.5 g/mol |
Nom IUPAC |
2,5,7-trichloroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-5-10-4(8)2-12(5)6(9)11-3/h1-2H |
Clé InChI |
LXAIFBVBSMSFKL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N2C1=NC(=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)

![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)



![n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14012192.png)
![2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride](/img/structure/B14012204.png)



![6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)

